1-[(4-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
Description
1-[(4-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-bromophenylmethyl group and a 4-methoxybenzenesulfonyl group
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROQWAQQGPHDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the 4-bromophenylmethyl group: This can be achieved by bromination of toluene to form 4-bromotoluene, followed by a Friedel-Crafts alkylation to attach the methyl group.
Formation of the 4-methoxybenzenesulfonyl group: This involves sulfonation of anisole (4-methoxybenzene) to introduce the sulfonyl group.
Coupling with piperazine: The final step involves coupling the two substituted groups with piperazine under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the sulfonyl group can be reduced to a sulfide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Similar in structure but lacks the piperazine ring and sulfonyl group.
4-Bromophenyl methyl sulfone: Similar in having the bromophenyl and sulfonyl groups but lacks the piperazine ring.
Tetrakis(4-bromophenyl)methane: Contains multiple bromophenyl groups but lacks the piperazine and sulfonyl groups.
Uniqueness
1-[(4-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the piperazine ring and the sulfonyl group allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
